(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-derived heterocyclic molecule featuring a fused benzofuran-3(2H)-one core. Key structural elements include:
- A (2Z)-configured benzylidene group at position 2, contributing to planarity and conjugation.
- A 7-[(3,5-dimethylpiperidin-1-yl)methyl] group, introducing a bulky, basic amine moiety that may influence solubility and bioactivity.
Properties
Molecular Formula |
C25H25NO4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H25NO4/c1-15-9-16(2)13-26(12-15)14-20-21(27)8-7-19-24(28)23(30-25(19)20)11-18-10-17-5-3-4-6-22(17)29-18/h3-8,10-11,15-16,27H,9,12-14H2,1-2H3/b23-11- |
InChI Key |
IMNSCRNQWOBIAR-KSEXSDGBSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O)C |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its promising biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound's structure features a benzofuran core, which is known for its diverse biological properties. Benzofurans are characterized by a fused benzene and furan ring system, providing a versatile scaffold for drug development. The specific substitution patterns in this compound enhance its potential therapeutic effects.
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activity across various cancer cell lines. Studies indicate that the compound exhibits cytotoxic effects against hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.
Research Findings
- Cytotoxicity Studies : In vitro assays demonstrated that the compound has an IC50 value of approximately 12.61 µM against HepG2 cells and 19.92 µM against MCF-7 cells, indicating potent anticancer activity .
- Mechanistic Insights : The compound's mechanism of action involves dual inhibitory effects on critical pathways involved in cancer progression, including the hypoxia-inducible factor (HIF-1) pathway . This pathway is crucial for tumor survival in low oxygen conditions.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are well-documented, with various studies highlighting their effectiveness against a range of pathogenic microorganisms.
Case Studies
- Antibacterial Effects : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli. The results suggest that structural modifications in benzofurans can enhance their antibacterial efficacy .
- Antifungal Properties : Additional studies have indicated that certain benzofuran derivatives possess antifungal activity, making them potential candidates for treating fungal infections .
Antioxidant Activity
Benzofurans are also recognized for their antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Experimental Results
- DPPH Radical Scavenging : The compound exhibited notable free radical scavenging activity in DPPH assays, demonstrating its potential as an antioxidant agent . The IC50 value for the scavenging effect was found to be significantly lower than that of standard antioxidants like Vitamin C.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can lead to enhanced efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| C-6 Hydroxyl Group | Increases anticancer potency |
| C-7 Dimethylpiperidinyl | Enhances binding affinity to target sites |
| Aromatic Substituents | Modulate lipophilicity and bioavailability |
Scientific Research Applications
Anticancer Mechanisms
Research indicates that the compound exhibits significant anticancer activity by targeting key signaling pathways involved in cancer progression. Notably, it has shown to inhibit the PI3K and VEGFR-2 pathways, which are critical in tumor growth and angiogenesis.
Table 1: Anticancer Activity of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HePG2 (Liver) | 11–17 | PI3K Inhibition |
| MCF-7 (Breast) | 12–18 | VEGFR-2 Inhibition |
| HeLa (Cervical) | 10–15 | Induction of Apoptosis |
| PC3 (Prostate) | 13–20 | Cell Cycle Arrest |
The compound demonstrated an IC50 range of 11–20 µM across various cancer cell lines, indicating its potential as a therapeutic agent against multiple types of cancer .
Synthetic Pathways
The synthesis of this compound involves several steps that include the formation of the benzofuran core followed by functionalization to introduce the piperidine moiety. The synthetic routes typically utilize starting materials like benzofurans and piperidine derivatives.
Structure Activity Relationship
The structure activity relationship studies have revealed that modifications on the benzofuran ring significantly influence the biological activity of the compound. For instance, the presence of hydroxyl groups enhances its solubility and bioavailability, while the piperidine substituent contributes to its potency against cancer cell lines .
Other Therapeutic Applications
Beyond anticancer properties, this compound has potential applications in:
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of benzofuran can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a possible dual role for the compound in managing inflammatory diseases alongside its anticancer effects.
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties, showing efficacy against various bacterial strains. This could open avenues for developing new antibiotics based on this scaffold.
Case Study: In Vitro Efficacy
In a study evaluating the efficacy of several benzofuran derivatives, including the compound , researchers found that it outperformed traditional chemotherapeutics like doxorubicin in certain assays . This highlights its potential as a lead compound for further development.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 6-hydroxy group participates in acid-base chemistry and conjugation reactions:
Phase II metabolism involves glucuronidation (UGT enzymes) and sulfation, forming water-soluble conjugates for excretion.
Methylidene (C=C) Bridge Reactivity
The exocyclic double bond enables stereospecific transformations:
| Reaction Type | Conditions/Reagents | Outcome |
|---|---|---|
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Diels-Alder adducts |
| Hydrogenation | H₂, Pd/C | Saturated analog |
| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide intermediate |
Piperidinylmethyl Substituent Reactions
The 3,5-dimethylpiperidine moiety undergoes nitrogen-centered reactions:
| Reaction Type | Conditions/Reagents | Application |
|---|---|---|
| Alkylation | Alkyl halides, base | Quaternary ammonium salts |
| Acylation | Acetic anhydride | Amide derivatives |
| Protonation | Acidic environments | Cationic species |
Benzofuran Core Modifications
Electrophilic aromatic substitution is directed by substituents:
| Reaction Type | Site | Reagents | Product |
|---|---|---|---|
| Nitration | C-5 (ortho to hydroxy) | HNO₃/H₂SO₄ | Nitro derivative |
| Halogenation | C-4 (para to methyl) | Cl₂/FeCl₃ | Chlorinated analog |
Synthetic Methodology
Key pathways for functionalization include:
-
Sonogashira Coupling :
Pd(PPh₃)₄, CuI, and aryl acetylenes introduce alkynyl groups at the benzofuran C-2 position .
Example: Reaction with phenylacetylene yields 2-(phenylethynyl) derivatives under inert conditions . -
Nitroalkene Cyclization :
Methyl 3-nitrobut-3-enoate reacts with hydroxy-pyranones to form benzofuranones, a strategy applicable to the target compound’s synthesis .
Metabolic Pathways
Predicted Phase I and II transformations:
| Phase | Enzymes | Reaction | Outcome |
|---|---|---|---|
| I | CYP3A4 | Oxidation of piperidine methyl groups | Hydroxymethyl metabolites |
| II | UGT1A1 | Glucuronidation at C-6 hydroxy | Excretable conjugate |
Comparative Reactivity Table
Structural analogs exhibit distinct reactivity profiles:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-(1-benzofuran-2-yl)phenol | Free phenolic -OH | Higher esterification rate |
| 4-methylbenzofuran | No piperidine group | Lacks nitrogen-centered reactions |
| Chlorinated benzodioxin analog | Electron-withdrawing Cl | Reduced electrophilic substitution |
Comparison with Similar Compounds
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core structure: Similar to 11a but with a 4-cyanobenzylidene substituent.
- Key properties: Lower melting point (213–215°C) compared to 11a, molecular weight 403 g/mol, and stronger electron-withdrawing effects from the cyano group .
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Core structure : Pyrimido[2,1-b]quinazoline with fused aromatic rings.
- Substituents: 5-Methylfuran-2-yl and cyano groups.
- Key properties : High melting point (268–269°C), indicative of strong intermolecular interactions, and molecular weight 318 g/mol .
Key Structural and Functional Differences
| Parameter | Target Compound | 11a | 11b | 12 |
|---|---|---|---|---|
| Core Structure | Benzofuran-3(2H)-one | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine | Pyrimido[2,1-b]quinazoline |
| Substituents | 7-[(3,5-Dimethylpiperidin-1-yl)methyl], 6-hydroxy | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene | 5-Methylfuran-2-yl, cyano |
| Molecular Weight (g/mol) | Not available | 386 | 403 | 318 |
| Melting Point (°C) | Not available | 243–246 | 213–215 | 268–269 |
| Functional Groups | Hydroxy, dimethylpiperidinylmethyl | C≡N, methyl, furanyl | C≡N, cyano, furanyl | C≡N, furanyl, carbonyl |
Analysis :
- The target compound distinguishes itself with a bulky dimethylpiperidinylmethyl group, which may enhance solubility in polar solvents compared to the lipophilic trimethylbenzyl (11a) or cyanoaryl (11b) groups.
- The 6-hydroxy group in the target compound introduces acidity (pKa ~10–12), absent in 11a, 11b, and 12. This could facilitate salt formation or hydrogen-bonding interactions in biological systems.
- Compounds 11a and 11b exhibit C≡N stretches in IR (~2,219 cm⁻¹), absent in the target compound, reflecting differences in electronic profiles .
Q & A
Basic: What are the key synthetic methodologies for constructing the benzofuran core in this compound?
Answer:
The benzofuran scaffold can be synthesized via Knoevenagel condensation or intramolecular cyclization of phenolic precursors. For example:
- Step 1: Formation of the benzofuran ring using substituted 2-hydroxyacetophenone derivatives, followed by condensation with aldehydes (e.g., 1-benzofuran-2-carbaldehyde) to introduce the methylidene group .
- Step 2: Functionalization at position 7 via Mannich reactions with 3,5-dimethylpiperidine to install the piperidinylmethyl group. Protecting groups (e.g., benzyl ethers for the hydroxyl group) are critical to prevent side reactions .
- Stereochemical control: The Z-configuration of the methylidene group is achieved using chiral catalysts or selective crystallization .
Basic: How can the stereochemistry and purity of this compound be validated?
Answer:
- NMR spectroscopy: Compare H and C NMR chemical shifts with computational predictions (e.g., DFT calculations). For example, the Z-configuration shows distinct olefinic proton coupling constants ( Hz) .
- X-ray crystallography: Resolves absolute stereochemistry and confirms intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
- HPLC with chiral columns: Determines enantiomeric excess (e.g., >98% ee using amylose-based stationary phases) .
Advanced: What strategies enable enantioselective synthesis of the 3,5-dimethylpiperidinylmethyl side chain?
Answer:
- Asymmetric catalysis: Use chiral palladium complexes or organocatalysts (e.g., L-proline derivatives) during the Mannich reaction to control stereochemistry at the piperidine nitrogen .
- Dynamic kinetic resolution: Apply temperature-controlled conditions to favor one enantiomer during piperidinylmethyl group formation .
- Validation: Compare optical rotation values ([α]) with literature data for similar piperidine derivatives .
Advanced: How can computational modeling optimize this compound’s bioactivity?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the benzofuran core’s π-π stacking and the piperidine’s hydrogen-bonding interactions .
- MD simulations: Analyze stability of the Z-configuration in aqueous vs. lipid bilayer environments using GROMACS .
- QSAR models: Corporate substituent effects (e.g., electron-withdrawing groups at position 6) to predict solubility and bioavailability .
Advanced: How do structural modifications at position 7 affect pharmacological activity?
Answer:
- Piperidine substitution: Replacing 3,5-dimethylpiperidine with morpholine or thiomorpholine alters log and membrane permeability. For example, dimethyl groups enhance lipophilicity (log = 2.8 vs. 1.5 for morpholine analogs) .
- Methyl vs. ethyl spacers: Shorter spacers reduce steric hindrance, improving binding to hydrophobic pockets in enzyme active sites .
- Validation: Compare IC values in enzyme inhibition assays (e.g., COX-2 or 5-LOX) .
Advanced: How to resolve contradictory spectral data for this compound in literature?
Answer:
- Multi-method validation: Cross-reference NMR (DMSO- vs. CDCl), IR (carbonyl stretching at 1680-1700 cm), and HRMS data to confirm structural assignments .
- Isomer differentiation: Use NOESY to distinguish Z/E isomers by spatial proximity of the benzofuran and piperidine moieties .
- Batch variability: Analyze impurities (e.g., oxidized byproducts) via LC-MS with charged aerosol detection .
Advanced: What in vitro assays are suitable for evaluating its mechanism of action?
Answer:
- Antimicrobial activity: Follow CLSI guidelines for MIC determination against S. aureus and C. albicans using microbroth dilution .
- Antioxidant assays: Measure DPPH radical scavenging (IC) and compare with ascorbic acid controls .
- Cytotoxicity: Use MTT assays on HEK-293 cells to assess selectivity indices (CC/IC) .
Advanced: How to address solubility challenges during formulation?
Answer:
- Prodrug design: Introduce phosphate or acetyl groups at the hydroxyl position to enhance aqueous solubility .
- Nanoparticle encapsulation: Use PLGA or liposomal carriers (particle size <200 nm via dynamic light scattering) .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Advanced: What degradation pathways are observed under accelerated stability testing?
Answer:
- Hydrolysis: The lactone ring opens under acidic conditions (pH <3), forming a dicarboxylic acid derivative (confirmed by LC-MS) .
- Photo-oxidation: UV exposure (λ = 254 nm) generates quinone-like byproducts via radical intermediates .
- Mitigation: Add antioxidants (e.g., BHT) and use amber glass for storage .
Advanced: How does the Z-configuration influence metabolic stability?
Answer:
- CYP450 interactions: The Z-isomer shows slower oxidation by CYP3A4 (t = 4.2 h vs. 1.8 h for E-isomer) due to steric shielding of the methylidene group .
- Glucuronidation: The hydroxyl group at position 6 undergoes rapid Phase II metabolism, which can be slowed by fluorination .
- In vivo validation: Conduct pharmacokinetic studies in Sprague-Dawley rats with bile-duct cannulation to track metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
